1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol
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Overview
Description
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological and chemical properties. This particular compound features a benzimidazole ring substituted with a methyl group at the 5-position and an ethanethiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-benzimidazole with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with DNA and other biomolecules, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-benzo[d]imidazole-2-thiol
- 2-Mercapto-5-methylbenzimidazole
- 5-Ethoxy-1H-benzo[d]imidazole-2-thiol
Uniqueness
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C10H12N2S/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12) |
InChI Key |
QOYDUETWRVZJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)S |
Origin of Product |
United States |
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